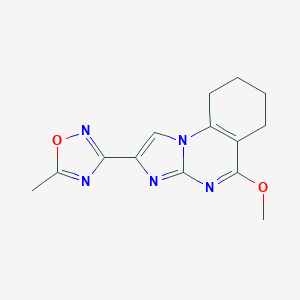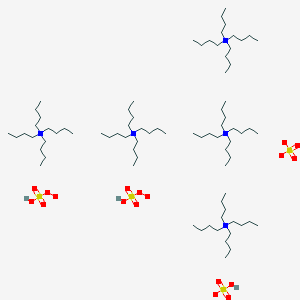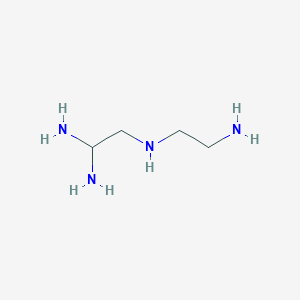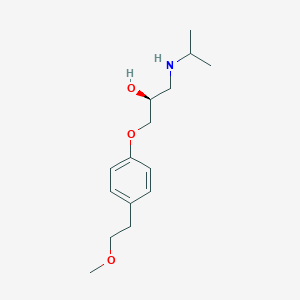
2-フェニル-4,5-ジヒドロ-チアゾール-4-カルボン酸
概要
説明
4,5-Dihydro-2-phenylthiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗真菌および殺虫活性
ジアシルヒドラジン部分を含む一連の® -2-フェニル-4,5-ジヒドロチアゾール-4-カルボキサミド誘導体が設計および合成されました . これらの化合物は、50 mg / Lで、Cercospora arachidicola、Alternaria solani、Phytophthora capsici、およびPhysalospora piricolaに対して有意な抗真菌活性を示しました . それらはまた、良好な殺虫活性を示しました .
生物活性変調
CoMSIAモデルは、R1位に適切な親水性基、およびR2位に適切な親水性および電子供与基が存在すると、Physalospora piricolaに対する抗真菌活性を向上させる可能性があることを示しました . これは、構造のさらなる最適化に役立ちます .
昆虫カルシウムレベルの変調
化合物の1つ、® -N' -(4-ニトロベンゾイル)-2-(4-ニトロフェニル)-4,5-ジヒドロチアゾール-4-カルボヒドラジド(III-3)は、Mythimna separataの細胞内カルシウム恒常性を破壊することにより、効果的な昆虫Ca2 +レベルモジュレーターとして機能します .
多標的性生物活性分子
2-フェニル-4,5-ジヒドロ-チアゾール-4-カルボン酸を含む2,4-二置換チアゾールは、抗菌、抗真菌、抗炎症、抗腫瘍、抗結核、抗糖尿病、抗ウイルス、および抗酸化など、境界のない生物活性を示す重要な複素環式化合物です .
医薬品中間体
作用機序
Target of Action
Thiazole derivatives, in general, have been found to interact with a variety of biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II , which is an enzyme that controls the overwinding or underwinding of DNA.
Mode of Action
Thiazole compounds, such as voreloxin, have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death
Biochemical Pathways
Thiazole compounds are known to affect a variety of biochemical pathways . For instance, some thiazole compounds have been found to disrupt cellular calcium homeostasis , which could potentially lead to a variety of downstream effects, including changes in cell signaling and function.
Result of Action
Thiazole compounds have been found to have a variety of biological activities, including antimicrobial, antifungal, and antiviral activities . For instance, some thiazole compounds have been found to have potent inhibitory activity against certain bacterial and fungal strains .
生化学分析
Biochemical Properties
Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown remarkable and broad-spectrum antifungal activities
Cellular Effects
Thiazole derivatives have been reported to have diverse biological activities, which suggests that they may influence various cellular processes . For example, some thiazole derivatives have been found to cause morphological changes in bacterial cells .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to have diverse biological activities, suggesting that their effects may change over time .
Dosage Effects in Animal Models
Thiazole derivatives have been found to have diverse biological activities, suggesting that their effects may vary with dosage .
Metabolic Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may be involved in various metabolic pathways .
Transport and Distribution
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may be localized to specific compartments or organelles within the cell .
特性
IUPAC Name |
2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZQYTNELGLJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941922 | |
| Record name | 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19983-15-4 | |
| Record name | 4,5-Dihydro-2-phenyl-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19983-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019983154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-2-phenylthiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)

![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)




![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)




